molecular formula C6H12BrNO2 B11936053 N-Ethylacetamide-PEG1-Br

N-Ethylacetamide-PEG1-Br

Cat. No.: B11936053
M. Wt: 210.07 g/mol
InChI Key: SGZYSADQXMOXQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylacetamide-PEG1-Br involves the reaction of N-ethylacetamide with a PEG-based bromide compound. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-Ethylacetamide-PEG1-Br primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in coupling reactions to form PROTACs .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are PROTAC molecules, which consist of two different ligands connected by the this compound linker .

Scientific Research Applications

N-Ethylacetamide-PEG1-Br has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

N-Ethylacetamide-PEG1-Br functions as a linker in PROTAC molecules. PROTACs contain two ligands: one binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12BrNO2

Molecular Weight

210.07 g/mol

IUPAC Name

2-(2-bromoethoxy)-N-ethylacetamide

InChI

InChI=1S/C6H12BrNO2/c1-2-8-6(9)5-10-4-3-7/h2-5H2,1H3,(H,8,9)

InChI Key

SGZYSADQXMOXQK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COCCBr

Origin of Product

United States

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